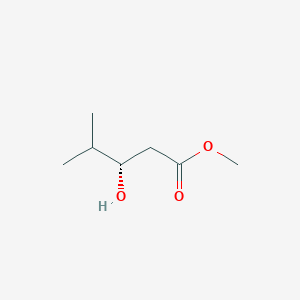
tert-butylN-(5-bromo-4-methylthiophen-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-(5-bromo-4-methylthiophen-2-yl)carbamate is an organic compound with the molecular formula C10H14BrNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(5-bromo-4-methylthiophen-2-yl)carbamate typically involves the bromination of a thiophene derivative followed by the introduction of the tert-butyl carbamate group. One common method involves the following steps:
Bromination: The starting material, 4-methylthiophene, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature for several hours.
Carbamate Formation: The brominated product is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-(5-bromo-4-methylthiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the functional groups attached to the ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced with a different aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in organic solvents like toluene or ethanol.
Major Products Formed
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include reduced thiophene derivatives with modified functional groups.
Coupling: Products include biaryl or vinyl-thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
tert-ButylN-(5-bromo-4-methylthiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butylN-(5-bromo-4-methylthiophen-2-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carbamate group can influence the compound’s binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar structure with a pyridine ring instead of thiophene.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a thiazole ring instead of thiophene.
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Features a hydroxyl group on the pyridine ring
Uniqueness
tert-ButylN-(5-bromo-4-methylthiophen-2-yl)carbamate is unique due to its specific substitution pattern on the thiophene ring, which can impart distinct chemical and biological properties. The presence of the bromine atom and tert-butyl carbamate group allows for versatile chemical modifications and potential biological activities that may not be observed in similar compounds .
Eigenschaften
Molekularformel |
C10H14BrNO2S |
|---|---|
Molekulargewicht |
292.19 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C10H14BrNO2S/c1-6-5-7(15-8(6)11)12-9(13)14-10(2,3)4/h5H,1-4H3,(H,12,13) |
InChI-Schlüssel |
GHIIDBWBMIRHHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)NC(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


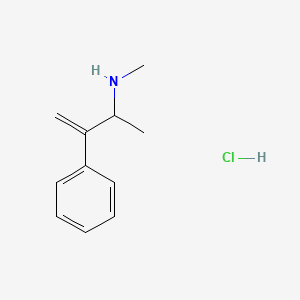


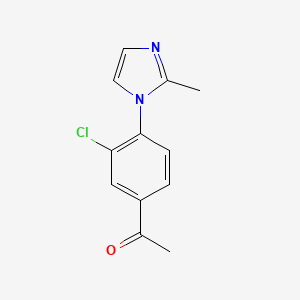
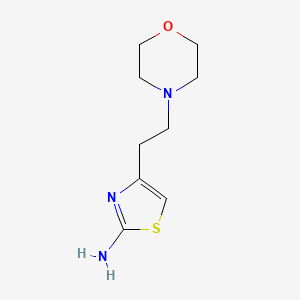
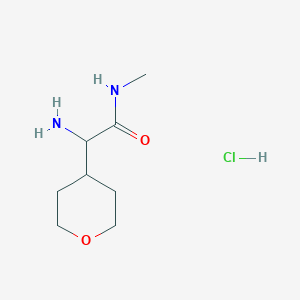


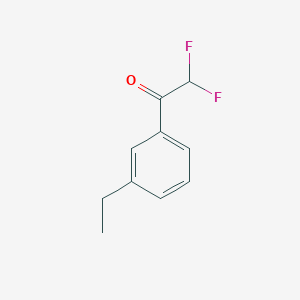
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
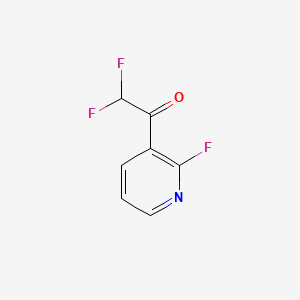
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)

